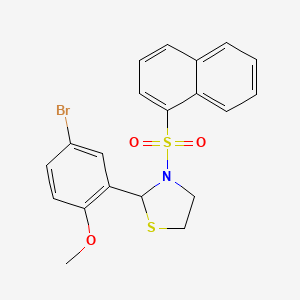
2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromo-substituted methoxyphenyl group and a naphthalene sulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Bromo-Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its attachment to the thiazolidine ring.
Attachment of the Naphthalene Sulfonyl Group: This can be done by reacting the thiazolidine intermediate with a naphthalene sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the bromo group.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted thiazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine: Lacks the naphthalene sulfonyl group.
3-(Naphthalene-1-sulfonyl)-1,3-thiazolidine: Lacks the bromo-methoxyphenyl group.
2-(5-Chloro-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine: Has a chloro group instead of a bromo group.
Uniqueness
The presence of both the bromo-methoxyphenyl group and the naphthalene sulfonyl group in 2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine makes it unique. These functional groups may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
537678-21-0 |
|---|---|
Molekularformel |
C20H18BrNO3S2 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
2-(5-bromo-2-methoxyphenyl)-3-naphthalen-1-ylsulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C20H18BrNO3S2/c1-25-18-10-9-15(21)13-17(18)20-22(11-12-26-20)27(23,24)19-8-4-6-14-5-2-3-7-16(14)19/h2-10,13,20H,11-12H2,1H3 |
InChI-Schlüssel |
MMVRYDGYOBTPSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


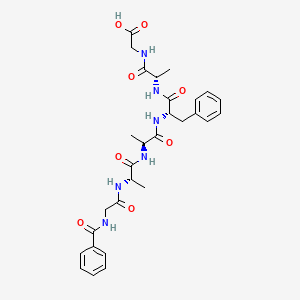
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)

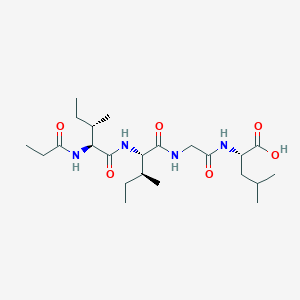
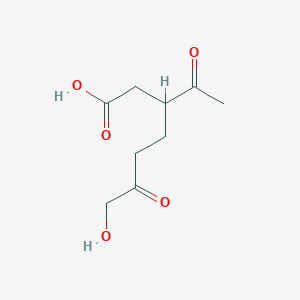
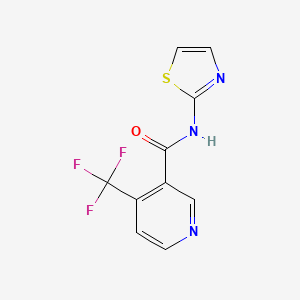
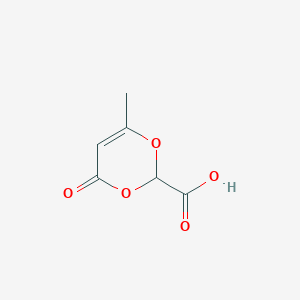
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)

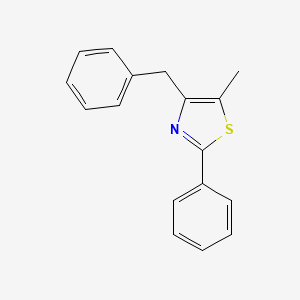
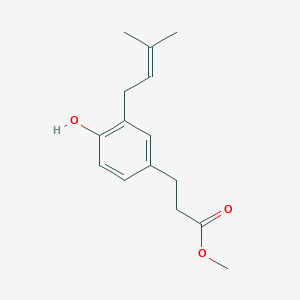
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

